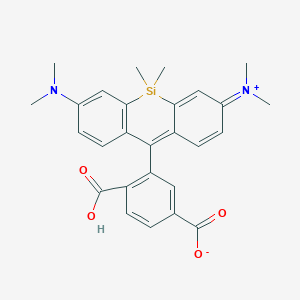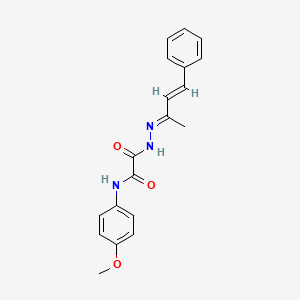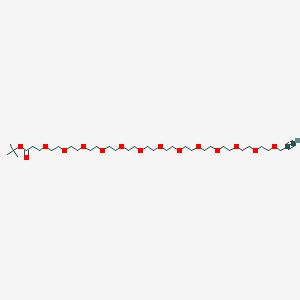
Dehydroepiandrosterone-d5 (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydroepiandrosterone-d5 (Major) is a deuterated form of dehydroepiandrosterone, a naturally occurring steroid hormone produced in the adrenal glands, gonads, and brain. It serves as a precursor to both androgens and estrogens, the male and female sex hormones, respectively . Dehydroepiandrosterone-d5 (Major) is often used in scientific research due to its stability and ability to trace metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dehydroepiandrosterone-d5 (Major) can be synthesized through a multi-step chemical process. One common method involves the selective degradation of diosgenin, a steroid sapogenin, followed by deuterium exchange reactions to introduce deuterium atoms at specific positions . The reaction conditions typically involve the use of deuterated reagents and catalysts to ensure high incorporation of deuterium.
Industrial Production Methods
Industrial production of dehydroepiandrosterone-d5 (Major) often involves the use of biotechnological processes. Enzymatic reduction of 4-androstene-3,17-dione using ketoreductase from Sphingomonas wittichii has been reported as an efficient method . This process is scalable and cost-effective, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Dehydroepiandrosterone-d5 (Major) undergoes various chemical reactions, including:
Oxidation: Conversion to 7-keto-dehydroepiandrosterone-d5.
Reduction: Formation of androstenediol-d5.
Substitution: Introduction of functional groups at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity.
Major Products Formed
The major products formed from these reactions include 7-keto-dehydroepiandrosterone-d5, androstenediol-d5, and various substituted derivatives. These products are often used in further research and development of pharmaceuticals.
Applications De Recherche Scientifique
Dehydroepiandrosterone-d5 (Major) has a wide range of scientific research applications:
Mécanisme D'action
Dehydroepiandrosterone-d5 (Major) exerts its effects through several molecular targets and pathways. It is known to interact with androgen and estrogen receptors, modulating their activity and influencing gene expression . Additionally, it has been shown to affect the production of neurosteroids in the brain, contributing to its neuroprotective effects . The compound also plays a role in the regulation of immune function and metabolism .
Comparaison Avec Des Composés Similaires
Dehydroepiandrosterone-d5 (Major) is unique compared to other similar compounds due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in metabolic studies. Similar compounds include:
Dehydroepiandrosterone (DHEA): The non-deuterated form, widely studied for its physiological roles and therapeutic potential.
7-Keto-dehydroepiandrosterone (7-Keto-DHEA): A metabolite of DHEA with distinct biological activities.
Androstenediol: A reduced form of DHEA with androgenic properties.
Propriétés
Formule moléculaire |
C19H28O2 |
|---|---|
Poids moléculaire |
293.5 g/mol |
Nom IUPAC |
(3S,8R,9S,10R,13S,14S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1/i7D2,11D2,13D |
Clé InChI |
FMGSKLZLMKYGDP-PCUPDBOSSA-N |
SMILES isomérique |
[2H][C@@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1([2H])[2H])CCC4=O)C)C)([2H])[2H])O |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[[(2R)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2R)-oxiran-2-yl]methylamino]anthracene-9,10-dione](/img/structure/B11936787.png)

![4-Benzyl-1-(1,4-dithiaspiro[4.5]decan-3-ylmethyl)piperidine](/img/structure/B11936796.png)
![(2S)-3-[3-(5-benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid](/img/structure/B11936801.png)

![(1R,3S)-5-[2-[(1S,3aS,7aS)-1-[(1R)-1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936811.png)


![2-(Hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol](/img/structure/B11936826.png)
![5'-o-[n-(l-Glutaminyl)-sulfamoyl]adenosine](/img/structure/B11936830.png)

